molecular formula C10H16Br4 B3052893 Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl- CAS No. 4764-54-9

Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-

Cat. No.: B3052893
CAS No.: 4764-54-9
M. Wt: 455.85 g/mol
InChI Key: BQAKZPPEUZUAJR-UHFFFAOYSA-N
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Description

Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl- is a brominated organic compound with the molecular formula C10H16Br4. This compound is characterized by the presence of multiple bromine atoms attached to a cyclohexane ring, making it a highly brominated derivative of cyclohexane. It is used in various chemical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl- typically involves the bromination of cyclohexane derivatives. One common method is the bromination of 1-methylcyclohexane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the cyclohexane ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the bromination reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes by removing hydrogen bromide (HBr).

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are commonly used for elimination reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclohexane derivatives, while elimination reactions can produce alkenes.

Scientific Research Applications

Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other brominated compounds.

    Biology: The compound can be used in studies involving brominated organic molecules and their biological effects.

    Medicine: Research on brominated compounds like this one can provide insights into their potential use in pharmaceuticals.

    Industry: The compound is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl- involves its reactivity due to the presence of multiple bromine atoms. These bromine atoms can participate in various chemical reactions, making the compound a versatile reagent. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromocyclohexane: A simpler brominated cyclohexane derivative with only two bromine atoms.

    1,2,4-Tribromocyclohexane: Another brominated cyclohexane derivative with three bromine atoms.

    1,2,3,4-Tetrabromocyclohexane: A highly brominated cyclohexane derivative with four bromine atoms.

Uniqueness

Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl- is unique due to its specific substitution pattern and the presence of four bromine atoms. This makes it more reactive and versatile compared to other brominated cyclohexane derivatives. Its unique structure allows for a wide range of chemical reactions and applications in various fields.

Biological Activity

Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-, also known as tetrabromoethylcyclohexane (TBECH), is a brominated flame retardant commonly used in various applications to enhance fire resistance. Understanding its biological activity is crucial for assessing its safety and environmental impact.

Chemical Structure

The molecular formula of TBECH is C8H12Br4C_8H_{12}Br_4, and it possesses a complex structure characterized by multiple bromine substituents. The compound exhibits a chair conformation typical of cyclohexane derivatives. Key structural parameters include:

ParameterValue
Molecular Weight427.84 g/mol
Density2.2 g/cm³
Melting Point70-76 °C
Boiling Point371.2 °C
Flash Point173.3 °C

Biological Activity Overview

TBECH has been studied for its potential effects on human health and the environment. The primary areas of concern include:

  • Toxicity : TBECH is classified under hazardous substances due to its potential toxicity upon exposure. Acute toxicity data indicate that it may cause harmful effects when ingested or inhaled.
  • Endocrine Disruption : Research suggests that brominated flame retardants can interfere with endocrine functions, potentially leading to reproductive and developmental issues in exposed organisms.

Case Study 1: Toxicological Assessment

A study conducted on the acute toxicity of TBECH indicated significant adverse effects on aquatic organisms. The compound exhibited a low LC50 value, indicating high toxicity levels in fish species such as Danio rerio (zebrafish). The findings highlighted the need for caution in its use and disposal.

Case Study 2: Endocrine Disruption

Research published in environmental toxicology journals has shown that TBECH can disrupt thyroid hormone signaling pathways in laboratory models. This disruption was evidenced by altered levels of thyroid hormones in exposed subjects, raising concerns about its impact on wildlife and human health.

Case Study 3: Biodegradability and Environmental Impact

Studies examining the environmental persistence of TBECH have demonstrated that it is resistant to biodegradation, leading to accumulation in aquatic ecosystems. This persistence poses risks not only to aquatic life but also to humans through bioaccumulation in the food chain.

The biological activity of TBECH can be attributed to several mechanisms:

  • Receptor Binding : TBECH has been shown to bind to hormone receptors, mimicking natural hormones and disrupting normal physiological processes.
  • Oxidative Stress Induction : Exposure to TBECH can lead to increased oxidative stress within cells, contributing to cellular damage and apoptosis.

Properties

IUPAC Name

1,2-dibromo-4-(1,2-dibromopropan-2-yl)-1-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br4/c1-9(13)4-3-7(5-8(9)12)10(2,14)6-11/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAKZPPEUZUAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1Br)C(C)(CBr)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347838
Record name Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4764-54-9
Record name Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-
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Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-
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Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-
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Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-
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Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-

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